2-乙氧基-5-硝基吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

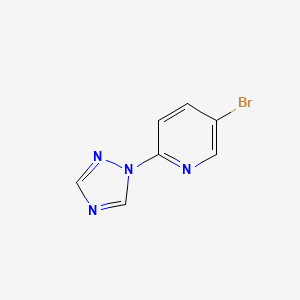

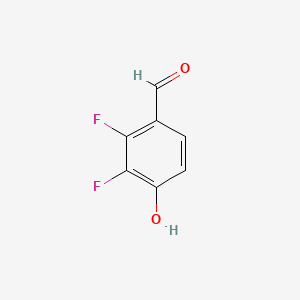

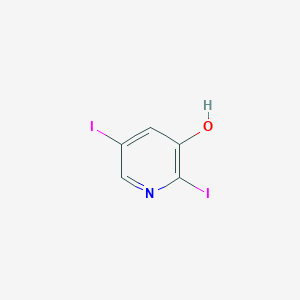

2-Ethoxy-5-nitropyridine-3-carboxylic acid is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom. The compound is further modified with an ethoxy group at the second position, a nitro group at the fifth position, and a carboxylic acid group at the third position. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine compounds has been explored in various studies. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a novel protocol using Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . Another study investigated the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to the formation of various substituted pyridines, including 2-ethoxy-5-nitropyridine with a high yield of 97% . These methods could potentially be adapted for the synthesis of 2-ethoxy-5-nitropyridine-3-carboxylic acid by introducing the appropriate functional groups at the required positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using techniques such as X-ray crystallography, IR, NMR, and electronic spectroscopy. For example, the solid-state structure of a chlorinated methoxymethyl nitropyridine compound was determined using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . Such structural analyses are crucial for understanding the molecular geometry, electronic distribution, and potential reactive sites of the compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be quite diverse. The study on substitution reactions of 5-nitropyridine-2-sulfonic acid showed that the sulfonate group could be replaced by various nucleophiles, including oxygen and nitrogen nucleophiles . This indicates that the pyridine ring can undergo nucleophilic substitution reactions, which could be useful for further functionalization of the compound. However, the reactivity will depend on the substituents present on the pyridine ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For instance, the absorption and fluorescence maxima of a chlorinated methoxymethyl nitropyridine compound were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . These properties are important for applications in materials science, such as in the development of optical materials. The solubility, melting point, and stability of 2-ethoxy-5-nitropyridine-3-carboxylic acid would be influenced by the ethoxy, nitro, and carboxylic acid groups, but specific data on these properties would require empirical determination.

科学研究应用

合成和化学反应

- 取代反应: 2-乙氧基-5-硝基吡啶-3-羧酸及相关化合物已被研究其在取代反应中的反应性。这些反应在合成各种取代吡啶中是基础的,展示了该化合物在有机合成中的多功能性 (Bakke & Sletvold, 2003)。

- 简便合成方法: 已进行了相关化合物的高效合成方法的研究,强调了在有机化学领域开发简单高产率的合成技术的重要性 (Tzvetkov & Müller, 2012)。

药物开发中的应用

- 降糖特性: 研究已探讨了与2-乙氧基-5-硝基吡啶-3-羧酸相关化合物的合成和检验,特别是在其降糖特性方面。这展示了这些化合物在药物应用中的潜在价值 (Proshchenkova等,2021)。

工业和生物应用

- 烟酸生产: 该化合物的衍生物在烟酸的生产中发挥作用,烟酸是人类和动物营养中的重要组成部分。这突显了这些化合物在生产必需营养物质方面的工业重要性 (Lisicki et al., 2022)。

- 电有机合成: 对相关化合物的电有机合成研究展示了2-乙氧基-5-硝基吡啶-3-羧酸衍生物在有机电化学中的适用性,进一步扩展了它们在各个科学领域中的实用性 (Raju et al., 2003)。

安全和危害

属性

IUPAC Name |

2-ethoxy-5-nitropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-7-6(8(11)12)3-5(4-9-7)10(13)14/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSREOLUIPGEMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634562 |

Source

|

| Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-nitropyridine-3-carboxylic acid | |

CAS RN |

247582-60-1 |

Source

|

| Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)